![molecular formula C13H22N2O4S B121595 Merocil CAS No. 143413-72-3](/img/structure/B121595.png)
Merocil
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Merocil is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is a heterocyclic aromatic compound that contains both nitrogen and sulfur atoms in its structure. This compound has been synthesized using various methods, and its mechanism of action has been studied extensively.
Wissenschaftliche Forschungsanwendungen
Merocil has been studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and diabetes. It has been shown to inhibit the growth of cancer cells and induce apoptosis in cancer cells. In Alzheimer's disease, this compound has been shown to reduce oxidative stress and improve cognitive function. In diabetes, it has been shown to reduce blood glucose levels and improve insulin sensitivity.
Wirkmechanismus
The mechanism of action of Merocil is not fully understood, but it is believed to act through various pathways, including the inhibition of enzymes and the modulation of signaling pathways. It has been shown to inhibit the activity of tyrosinase, an enzyme involved in melanin synthesis, and reduce the production of melanin. It has also been shown to modulate the activity of various signaling pathways, including the MAPK/ERK pathway and the PI3K/Akt pathway.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects, including antioxidant, anti-inflammatory, and antimicrobial activities. It has been shown to scavenge free radicals and reduce oxidative stress, which can lead to various diseases. It has also been shown to reduce inflammation and inhibit the growth of bacteria and fungi.
Vorteile Und Einschränkungen Für Laborexperimente
Merocil has various advantages for lab experiments, including its stability, solubility, and low toxicity. It can be easily synthesized and purified, and it has been shown to have low toxicity in animal studies. However, its limitations include its cost and the need for further studies to determine its optimal dosage and efficacy.
Zukünftige Richtungen
There are various future directions for the study of Merocil, including its potential applications in other diseases, such as cardiovascular disease and neurodegenerative diseases. Further studies are needed to determine its optimal dosage and efficacy in humans, as well as its potential side effects. Additionally, the development of novel synthesis methods and derivatives of this compound could lead to the discovery of more potent and selective compounds.
Synthesemethoden
Merocil can be synthesized using various methods, including the reaction of 2-mercaptobenzothiazole with chloroacetic acid in the presence of a base. Another method involves the reaction of 2-mercaptobenzothiazole with chloroacetic acid in the presence of a catalyst. The yield of this compound varies depending on the method used, and it can be purified using various techniques such as column chromatography.
Eigenschaften
CAS-Nummer |
143413-72-3 |
---|---|
Molekularformel |
C13H22N2O4S |
Molekulargewicht |
302.39 g/mol |
IUPAC-Name |
1,3-dibutyl-5-hydroxy-5-methoxy-2-sulfanylidene-1,3-diazinane-4,6-dione |
InChI |
InChI=1S/C13H22N2O4S/c1-4-6-8-14-10(16)13(18,19-3)11(17)15(12(14)20)9-7-5-2/h18H,4-9H2,1-3H3 |
InChI-Schlüssel |
WUYOSDQTOAOHAL-UHFFFAOYSA-N |
SMILES |
CCCCN1C(=O)C(C(=O)N(C1=S)CCCC)(O)OC |
Kanonische SMILES |
CCCCN1C(=O)C(C(=O)N(C1=S)CCCC)(O)OC |
Andere CAS-Nummern |
143413-72-3 |
Synonyme |
merocil N,N'-dibutyl-4,5-dihydro-5-hydroxy-5-methoxy-4-oxo-2-thiouracil |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.